4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide
Description
This compound features a triazolo[1,5-a]quinazoline core fused with a trifluoromethylphenyl group at position 3 and a benzene sulfonamide moiety linked via an ethylamino spacer at position 3.
Properties
IUPAC Name |
4-[2-[[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N6O2S/c25-24(26,27)17-5-3-4-16(14-17)21-23-30-22(19-6-1-2-7-20(19)33(23)32-31-21)29-13-12-15-8-10-18(11-9-15)36(28,34)35/h1-11,14H,12-13H2,(H,29,30)(H2,28,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAXWJZDHMLGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl triazoles . The reaction conditions often include the use of dehydrating agents such as POCl3, P2O5, or ZnCl2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the triazole ring, which can form stable complexes with various biological molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonamide-Functionalized Dihydroquinazoline Derivatives (Compounds 1a–f)
describes compounds with the general formula 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide , where substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) modulate electronic and steric properties. Key comparisons:
- Core Structure : Unlike the triazoloquinazoline system in the target compound, these derivatives feature a dihydroquinazoline scaffold, which reduces aromatic conjugation and may alter binding kinetics.
- Substituent Effects : Electron-withdrawing groups (Cl, Br) in 1d–1e may enhance electrophilic interactions, similar to the CF₃ group in the target compound. However, the CF₃ group offers superior steric bulk and hydrophobicity compared to halogens.
- Sulfonamide Positioning: Both classes retain the sulfonamide group, but the ethylamino linker in the target compound may improve conformational flexibility for target binding compared to the rigid ethenyl spacer in 1a–f .
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one
reports a triazoloquinazolinone with a phenoxy substituent. Key distinctions:
- In contrast, the target compound’s CF₃ group is sterically bulky and electron-deficient, favoring hydrophobic interactions.
- Hydrogen Bonding: The target’s sulfonamide provides dual hydrogen-bond donor/acceptor capacity, whereas the quinazolinone’s carbonyl group acts only as an acceptor. This difference may influence binding specificity in enzyme active sites.
- Synthesis: The phenoxy derivative is synthesized using diphenyl-N-cyano-dithioimidocarbonate, while the target compound’s CF₃ and sulfonamide groups likely require alternative reagents (e.g., sulfonyl chlorides or coupling agents) .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
highlights a triazoloquinazoline with a benzenesulfonyl group and 4-ethoxyphenylamine. Notable contrasts:
- Sulfonyl vs.
- Ethoxy vs. CF₃ : The ethoxy group in this analogue improves solubility but lacks the metabolic stability conferred by the CF₃ group.
- Spatial Arrangement: The absence of an ethylamino spacer in this compound may limit its ability to access deep binding pockets compared to the target molecule .
Comparative Data Table
Research Implications
- Substituent Optimization : The CF₃ group in the target compound balances lipophilicity and stability more effectively than halogens or alkoxy groups in analogues.
- Linker Flexibility: The ethylamino spacer may enable superior target engagement compared to rigid or absent linkers in other derivatives.
- Sulfonamide Superiority : The dual hydrogen-bond capacity of the sulfonamide group likely enhances binding affinity relative to sulfonyl or carbonyl functionalities.
Biological Activity
The compound 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.
Structural Overview
This compound features a triazoloquinazoline core, which is known for various biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of quinazoline derivatives, including those containing triazole moieties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies using MTT assays indicated that derivatives of quinazoline exhibited significant cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for some derivatives were reported as low as 10 µM for PC3 cells, indicating potent activity .
- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves inducing apoptosis and inhibiting cell proliferation. For example, certain triazoloquinazolines have been shown to act as DNA intercalators, disrupting cancer cell replication .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A5 | HT-29 | 12 |
Other Biological Activities
In addition to anticancer effects, compounds within this chemical class have demonstrated:
- Antibacterial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Research indicates that quinazoline derivatives can modulate inflammatory pathways, providing a basis for their use in inflammatory diseases .
Case Studies
- Cytotoxicity in Prostate Cancer : A study evaluated several quinazoline derivatives for their ability to inhibit growth in PC3 cells. The most effective compound displayed an IC50 of 10 µM and induced apoptosis through caspase activation.
- Fluorescent Properties : Compounds similar to the one discussed were found to exhibit fluorescence properties that could be utilized in bioimaging applications. This property is particularly relevant for tracking drug delivery and cellular uptake in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
